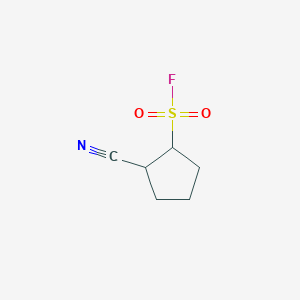
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole (5-AFCO) is a heterocyclic organic compound with a tricyclic ring structure and a nitrogen-containing heteroatom. It is a member of the azetidine family of compounds and is mainly used in scientific research. Its unique structure and properties make it an attractive compound for a wide range of applications in organic synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of a variety of biologically active compounds. It has also been used as a ligand in transition metal-catalyzed reactions, as a catalyst in oxidation reactions, and as a reagent in the synthesis of polymers. In addition, it has been used in the synthesis of peptides and peptidomimetics.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole is not completely understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of polymers and peptides. It is also believed to act as an antioxidant and to have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole are not well understood. Studies have shown that it may have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the synthesis of polymers and peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole is a useful compound for laboratory experiments due to its unique structure and properties. It is relatively easy to synthesize and can be used in a variety of reactions. However, it is not as widely used as some other compounds due to its relatively high cost and limited availability.
Direcciones Futuras
Given the potential of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole, there are many possible future directions for research. These include further investigation of its biochemical and physiological effects, development of more efficient and cost-effective synthesis methods, and exploration of new applications in organic synthesis, drug design, and biochemistry. Additionally, further research into the mechanism of action of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole could lead to the development of new therapeutic agents.
Métodos De Síntesis
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole can be synthesized by a variety of methods. The most common method involves the reaction of 2-chloro-6-fluorobenzaldehyde and 2-amino-3-azetidinone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at a temperature of 120°C for 3-4 hours. The product is then purified by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O/c12-7-2-1-3-8(13)9(7)10-15-11(17-16-10)6-4-14-5-6/h1-3,6,14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPFAXJNRJRZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2975447.png)
![5-Methyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2975449.png)


![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2975452.png)
![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)

![2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2975455.png)